molecular formula C18H17ClF4O B1360914 2'-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4'-(trifluoroMethyl)-1,1'-biphenyl CAS No. 875551-28-3

2'-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4'-(trifluoroMethyl)-1,1'-biphenyl

Cat. No. B1360914
M. Wt: 360.8 g/mol
InChI Key: MWZUUGNGGXWZKE-UHFFFAOYSA-N
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Description

Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . Several notable pharmaceutical compounds have a trifluoromethyl group incorporated .


Synthesis Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .


Molecular Structure Analysis

The molecular structure of similar compounds can be obtained using various spectroscopic techniques . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .


Chemical Reactions Analysis

This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates . Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various analytical techniques . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Scientific Research Applications

Application in Anticancer Agents

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : 2-Chloromethyl-4 (3 H )-quinazolinones, which share some structural similarities with the compound you mentioned, are valuable intermediates in the preparations of a wide range of biologically active compounds such as anticancer agents .
  • Methods of Application : An improved one-step synthesis of 2-chloromethyl-4 (3 H )-quinazolinones utilizing o -anthranilic acids as starting materials was described . Based on it, 2-hydroxy-methyl-4 (3 H )-quinazolinones were conveniently prepared in one pot .
  • Results or Outcomes : Two novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position were synthesized and showed promising anticancer activity in vitro .

Application in Agrochemicals and Pharmaceuticals

  • Scientific Field : Agrochemical and Pharmaceutical Chemistry
  • Summary of Application : Trifluoromethylpyridines (TFMP) and its derivatives, which also share some structural similarities with the compound you mentioned, have found applications in the agrochemical and pharmaceutical industries .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

Application in Crop Protection

  • Scientific Field : Agrochemical Chemistry
  • Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, which share some structural similarities with the compound you mentioned, are used in the protection of crops from pests .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Application in Fluorinated Pharmacons

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of Application : Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and synthons in the construction of fluorinated pharmacons .
  • Methods of Application : This Feature Article provides an overview of the properties of TFMKs, an in-depth discussion of the methods available for their synthesis .
  • Results or Outcomes : Two illustrative examples of their application as key intermediates in medicinal chemistry were provided .

Application in Synthesis of Anticancer Agents

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : 2-Chloromethyl-4 (3 H )-quinazolinones, which share some structural similarities with the compound you mentioned, are valuable intermediates in the preparations of a wide range of biologically active compounds such as anticancer agents .
  • Methods of Application : An improved one-step synthesis of 2-chloromethyl-4 (3 H )-quinazolinones utilizing o -anthranilic acids as starting materials was described . Based on it, 2-hydroxy-methyl-4 (3 H )-quinazolinones were conveniently prepared in one pot .
  • Results or Outcomes : Two novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position were synthesized and showed promising anticancer activity in vitro .

Application in Trifluoromethylation

  • Scientific Field : Organic Chemistry
  • Summary of Application : Trifluoromethyl sulfonyl chloride (CF 3 SO 2 Cl 1b) has been known as a useful source for the CF 3 radical .
  • Methods of Application : Direct C–H trifluoromethylation of enamides 7 with CF 3 SO 2 Cl 1b by photoredox catalysis .
  • Results or Outcomes : This is an intriguing reaction from the aspect of functionalization of enamides .

Safety And Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely . It’s important to follow all safety guidelines when handling chemicals to prevent harm.

Future Directions

The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

1-[2-(chloromethyl)-4-(trifluoromethyl)phenyl]-4-fluoro-2-methoxy-5-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF4O/c1-10(2)14-7-15(17(24-3)8-16(14)20)13-5-4-12(18(21,22)23)6-11(13)9-19/h4-8,10H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZUUGNGGXWZKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C(=C1)C2=C(C=C(C=C2)C(F)(F)F)CCl)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647778
Record name 2'-(Chloromethyl)-4-fluoro-2-methoxy-5-(propan-2-yl)-4'-(trifluoromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4'-(trifluoroMethyl)-1,1'-biphenyl

CAS RN

875551-28-3
Record name 2'-(Chloromethyl)-4-fluoro-2-methoxy-5-(1-methylethyl)-4'-(trifluoromethyl)-1,1'-biphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875551283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-(Chloromethyl)-4-fluoro-2-methoxy-5-(propan-2-yl)-4'-(trifluoromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-(CHLOROMETHYL)-4-FLUORO-2-METHOXY-5-(1-METHYLETHYL)-4'-(TRIFLUOROMETHYL)-1,1'-BIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH9QRM42E7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2'-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4'-(trifluoroMethyl)-1,1'-biphenyl
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2'-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4'-(trifluoroMethyl)-1,1'-biphenyl
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2'-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4'-(trifluoroMethyl)-1,1'-biphenyl
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2'-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4'-(trifluoroMethyl)-1,1'-biphenyl
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2'-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4'-(trifluoroMethyl)-1,1'-biphenyl
Reactant of Route 6
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2'-(chloroMethyl)-4-fluoro-5-isopropyl-2-Methoxy-4'-(trifluoroMethyl)-1,1'-biphenyl

Citations

For This Compound
1
Citations
JT Kuethe, ED Soli, P Royster… - Journal of Labelled …, 2013 - Wiley Online Library
Cholesteryl ester transfer protein inhibitors are an important class of compounds designed to treat hypocholesterolemia and prevent cardiovascular disease. Anacetrapib (MK‐0859) is …

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